

# **AZ9482: An In-depth Technical Guide**

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Compound of Interest		
Compound Name:	AZ9482	
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### **Abstract**

**AZ9482** is a potent small molecule inhibitor targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Specifically, it demonstrates high affinity for PARP1 and PARP2, and also inhibits PARP6 at sub-micromolar concentrations. This inhibition disrupts cellular DNA damage repair mechanisms and has been shown to induce a multipolar spindle (MPS) phenotype in cancer cells, leading to mitotic catastrophe and cell death. This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for **AZ9482**.

## **Chemical Properties**

**AZ9482** is a synthetic compound belonging to the phthalazinone class of PARP inhibitors. Its core structure is designed to mimic the nicotinamide adenine dinucleotide (NAD+) cofactor, which is essential for the catalytic activity of PARP enzymes.[1]



Property	Value	Reference
Chemical Name	2-[4-[3-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]benzoyl]-1-piperazinyl]-3-pyridinecarbonitrile	[2]
Molecular Formula	C26H22N6O2	[2][3]
Molecular Weight	450.5 g/mol	[2][3]
CAS Number	1825345-33-2	[2][4]
Appearance	White to yellow solid	[4]
Solubility	DMSO: 125 mg/mL (277.48 mM) (with ultrasonic)	[4]
DMF: 0.25 mg/mL	[2]	
SMILES	O=C1NN=C(C2=CC=CC=C21) CC3=CC=CC(C(N4CCN(CC4) C5=NC=CC=C5C#N)=O)=C3	[4]
InChI	InChI=1S/C26H22N6O2/c27- 17-20-7-4-10-28-24(20)31-11- 13-32(14-12-31)26(34)19-6-3- 5-18(15-19)16-23-21-8-1-2-9- 22(21)25(33)30-29-23/h1- 10,15H,11-14,16H2,(H,30,33)	[2]

# **Mechanism of Action and Signaling Pathway**

AZ9482 functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes, primarily PARP1, PARP2, and PARP6.[3][5] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can stall and collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs).[6][7]





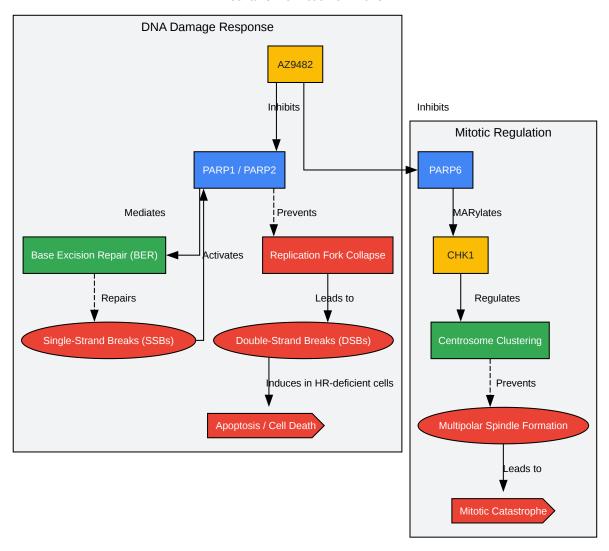


In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to a synthetic lethal phenotype and cell death.[6]

Furthermore, the inhibition of PARP6 by **AZ9482** is linked to the induction of a multipolar spindle (MPS) phenotype.[8] PARP6 is involved in the mono-ADP-ribosylation (MARylation) of downstream substrates, including Checkpoint Kinase 1 (CHK1), which plays a role in mitotic spindle formation.[3][8] Inhibition of PARP6 is proposed to prevent CHK1 MARylation, leading to CHK1 hyperphosphorylation, centrosome declustering, and ultimately, the formation of multipolar spindles and cell cycle dysregulation.[2][3]

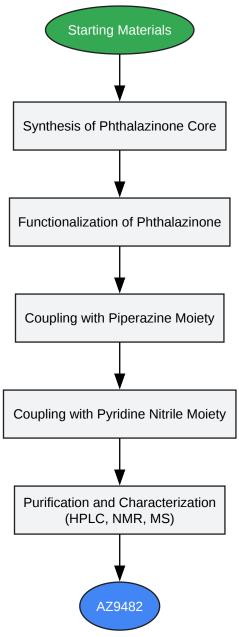


#### Mechanism of Action of AZ9482





#### General Synthesis Workflow for Phthalazinone PARP Inhibitors



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## References

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